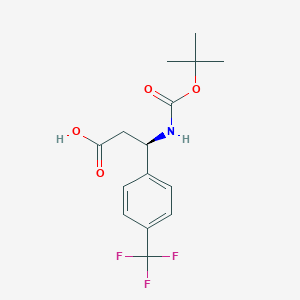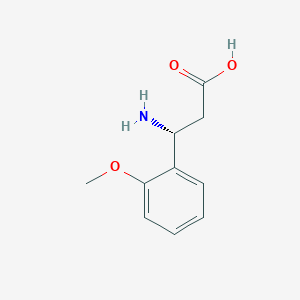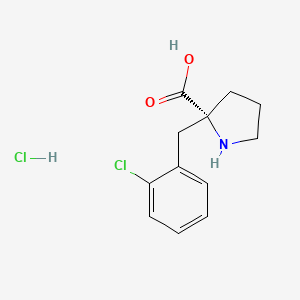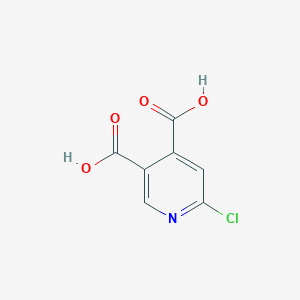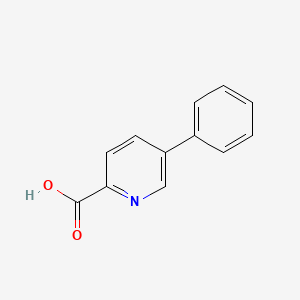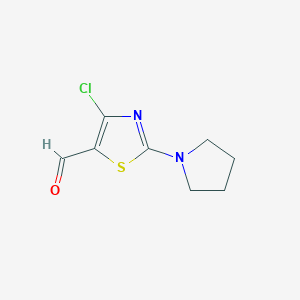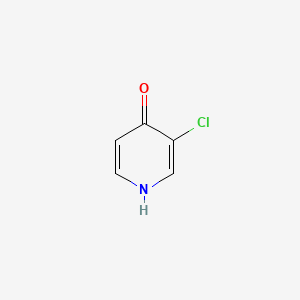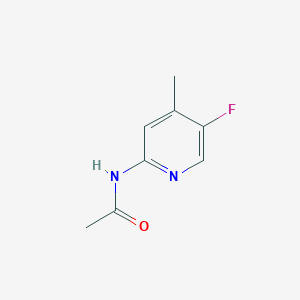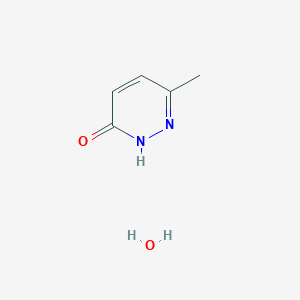
6-Methylpyridazin-3-ol hydrate
Übersicht
Beschreibung
6-Methylpyridazin-3-ol hydrate is a chemical compound with the CAS Number: 7143-82-0 . It has a molecular weight of 128.13 . The IUPAC name for this compound is 6-methyl-3-pyridazinol hydrate . The InChI code for this compound is 1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 . This indicates that the compound consists of a pyridazinol ring with a methyl group attached to the 6th carbon atom and it forms a hydrate, meaning it is associated with a water molecule.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The chemical synthesis of derivatives related to "6-Methylpyridazin-3-ol hydrate" has been extensively explored for various scientific applications. One notable synthetic pathway involves the preparation of 3-bromo-6-methylpyridazine, highlighting a method that could be relevant for the functionalization or further derivatization of "this compound" analogs. This synthetic route provides a foundation for manufacturing derivatives with potential applications in medicinal chemistry and material science Xin Bing-wei, 2008.
Molecular Docking and Screening Research involving novel pyridine derivatives, including structures related to "this compound," has demonstrated their utility in molecular docking and in vitro screening. These compounds have been evaluated for their antimicrobial and antioxidant activities, indicating their potential in drug discovery and development E. M. Flefel et al., 2018.
Photoisomerization Studies The study of UV-induced photoisomerization of maleic hydrazide, which shares a structural resemblance to "this compound," provides insights into the photochemical behavior of pyridazinone derivatives. Such studies are crucial for understanding the photostability and photoreactivity of pharmaceutical compounds and materials I. Reva et al., 2012.
Corrosion Inhibition Derivatives of "this compound" have been evaluated for their effectiveness as corrosion inhibitors. The study on the inhibition performance of triazine derivatives on mild steel in hydrochloric acid exemplifies the potential of "this compound" related compounds in industrial applications, specifically in the protection of metals against corrosion Ambrish Singh et al., 2018.
Ligand Synthesis for Coordination Chemistry "this compound" and its derivatives are of interest in the synthesis of novel ligands for coordination chemistry. The development of scorpionate ligands from "this compound" derivatives for cobalt and nickel boratrane compounds illustrates the utility of these compounds in preparing complex metal-ligand systems for catalysis and materials science G. Nuss et al., 2011.
Safety and Hazards
The safety information for 6-Methylpyridazin-3-ol hydrate includes several hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements include P280, P305+P351+P338 , indicating that protective gloves/protective clothing/eye protection/face protection should be used (P280), and that IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Eigenschaften
IUPAC Name |
3-methyl-1H-pyridazin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIVSCHNBCFVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379140 | |
| Record name | 6-Methylpyridazin-3(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7143-82-0 | |
| Record name | 6-Methylpyridazin-3(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







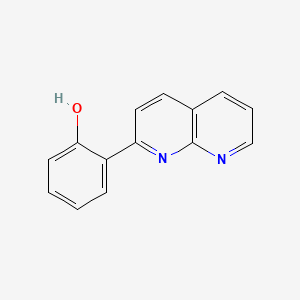
![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)
